H-Lys-Arg-OH: A Technical Guide to its Chemical Structure, Properties, and Biological Significance
H-Lys-Arg-OH: A Technical Guide to its Chemical Structure, Properties, and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
Abstract
H-Lys-Arg-OH, or Lysyl-Arginine, is a dipeptide composed of the essential amino acids L-lysine and L-arginine. As a naturally occurring metabolite, this peptide is implicated in various physiological processes.[1][2] Its highly basic nature, owing to the side chains of its constituent amino acids, dictates its physicochemical properties and biological interactions. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis, purification, and known biological roles of H-Lys-Arg-OH, with a focus on its involvement in the mTOR signaling pathway.
Chemical Structure and Identification
The chemical structure of H-Lys-Arg-OH features a peptide bond linking the alpha-carboxyl group of lysine to the alpha-amino group of arginine. The molecule possesses a free amino group at the N-terminus (from lysine), a free carboxyl group at the C-terminus (from arginine), and two basic side chains: the ε-amino group of lysine and the guanidinium group of arginine.
Figure 1: Chemical Structure of H-Lys-Arg-OH
Caption: 2D structure of H-Lys-Arg-OH.
Physicochemical Properties
The physicochemical properties of H-Lys-Arg-OH are summarized in the table below. These properties are crucial for understanding its behavior in biological systems and for developing analytical and purification methods.
| Property | Value | Reference |
| Molecular Formula | C₁₂H₂₆N₆O₃ | [1] |
| Molecular Weight | 302.37 g/mol | [1] |
| IUPAC Name | (2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid | [1] |
| CAS Number | 29586-66-1 | [1] |
| pKa (α-COOH) | ~2.2 | Estimated |
| pKa (α-NH₃⁺) | ~9.0 | Estimated |
| pKa (Lysine side chain) | ~10.5 | Estimated |
| pKa (Arginine side chain) | ~12.5 | Estimated |
| Isoelectric Point (pI) | ~11.0 | Calculated |
| LogP | -4.7 (Computed) | [1] |
| Solubility | Soluble in water. The TFA salt form exhibits enhanced water solubility. | [3] |
Experimental Protocols
Synthesis: Solid-Phase Peptide Synthesis (SPPS)
The synthesis of H-Lys-Arg-OH can be efficiently achieved using Fmoc-based solid-phase peptide synthesis (SPPS).[4][5] The following is a general protocol.
Workflow for Solid-Phase Peptide Synthesis of H-Lys-Arg-OH
Caption: General workflow for the SPPS of H-Lys-Arg-OH.
Methodology:
-
Resin Preparation: A suitable resin for a C-terminal carboxylic acid, such as Wang resin, is swelled in a non-polar solvent like N,N-dimethylformamide (DMF).
-
First Amino Acid Coupling (Arginine): The first amino acid, Fmoc-Arg(Pbf)-OH, is activated using a coupling reagent (e.g., HBTU/DIPEA) and coupled to the resin. The Pbf protecting group on the arginine side chain prevents side reactions.
-
Fmoc Deprotection: The Fmoc protecting group on the N-terminus of arginine is removed using a solution of 20% piperidine in DMF.
-
Second Amino Acid Coupling (Lysine): The second amino acid, Fmoc-Lys(Boc)-OH, is activated and coupled to the deprotected N-terminus of the resin-bound arginine. The Boc group protects the lysine side chain.
-
Final Fmoc Deprotection: The Fmoc group is removed from the N-terminus of lysine.
-
Cleavage and Deprotection: The peptide is cleaved from the resin, and the Pbf and Boc side-chain protecting groups are simultaneously removed using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers (e.g., water, triisopropylsilane).[6]
-
Precipitation and Washing: The cleaved peptide is precipitated in cold diethyl ether, centrifuged, and the pellet is washed to remove scavengers and byproducts.[4]
-
Purification: The crude peptide is purified using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Lyophilization: The purified peptide fractions are pooled and lyophilized to obtain the final product as a white powder.
Purification: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
Due to the basic nature of H-Lys-Arg-OH, RP-HPLC with an acidic mobile phase is the standard method for purification.[7][8]
Methodology:
-
Column: A preparative C18 column is typically used.
-
Mobile Phase:
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
-
Gradient: A linear gradient from low to high percentage of Mobile Phase B is used to elute the peptide. A shallow gradient is often employed for better resolution.
-
Detection: The peptide is detected by UV absorbance at 210-220 nm.[7]
-
Fraction Collection: Fractions corresponding to the major peak are collected.
-
Analysis: The purity of the collected fractions is confirmed by analytical RP-HPLC and the identity is verified by mass spectrometry.
-
Lyophilization: Pure fractions are pooled and lyophilized.
Biological and Pharmacological Properties
H-Lys-Arg-OH is a dipeptide with emerging biological significance. Its constituent amino acids, lysine and arginine, are known to be involved in a variety of cellular processes.
Role in mTOR Signaling Pathway
Recent studies have highlighted the role of both lysine and arginine in the regulation of the mechanistic target of rapamycin (mTOR) signaling pathway.[9][10] The mTOR pathway is a central regulator of cell growth, proliferation, and protein synthesis.[9] Arginine, in particular, has been identified as a direct activator of mTOR.[11][12] The activation of the mTOR pathway by these amino acids can promote muscle hypertrophy.[9][10]
Diagram of the mTOR Signaling Pathway Activated by Lysine and Arginine
Caption: Simplified mTOR signaling pathway activated by H-Lys-Arg-OH.
This signaling cascade suggests that H-Lys-Arg-OH could play a role in anabolic processes, making it a molecule of interest in fields such as sports nutrition and regenerative medicine.
Involvement in Nitric Oxide Synthesis
Arginine is the direct precursor for the synthesis of nitric oxide (NO), a critical signaling molecule, in a reaction catalyzed by nitric oxide synthase (NOS).[13][14][15] Lysine can act as a competitive inhibitor of the cationic amino acid transporters (CATs) that are responsible for arginine uptake into cells.[16] Therefore, the Lys-Arg dipeptide could have complex effects on NO production, potentially influencing both substrate availability and transport.
Clinical Significance
L-lysyl-L-arginine is currently under investigation in a clinical trial to evaluate its efficacy and safety in patients with advanced gastroenteropancreatic neuroendocrine tumors (GEP-NET).[1] This highlights the potential therapeutic applications of this dipeptide.
Conclusion
H-Lys-Arg-OH is a dipeptide with distinct physicochemical properties stemming from its basic amino acid composition. Standard solid-phase synthesis and HPLC purification methods can be employed for its production. Emerging research points towards its significant role in regulating key cellular signaling pathways such as the mTOR pathway, with potential implications for muscle growth and other physiological processes. Further investigation into its biological functions and therapeutic potential is warranted.
References
- 1. L-lysyl-L-arginine | C12H26N6O3 | CID 15061422 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Arginyllysine | C12H26N6O3 | CID 6427006 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. benchchem.com [benchchem.com]
- 5. repository.biotech.uniri.hr [repository.biotech.uniri.hr]
- 6. benchchem.com [benchchem.com]
- 7. bachem.com [bachem.com]
- 8. scispace.com [scispace.com]
- 9. Making sure you're not a bot! [iastatedigitalpress.com]
- 10. Arginine and Lysine Promote Skeletal Muscle Hypertrophy by Regulating the mTOR Signaling Pathway in Bovine Myocytes [agris.fao.org]
- 11. hub.tmu.edu.tw [hub.tmu.edu.tw]
- 12. Arginine Signaling and Cancer Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Arginine and nitric oxide synthase: regulatory mechanisms and cardiovascular aspects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Role of L-Arginine in Nitric Oxide Synthesis and Health in Humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Nitric oxide synthases: regulation and function - PMC [pmc.ncbi.nlm.nih.gov]
- 16. L-lysine decreases nitric oxide production and increases vascular resistance in lungs isolated from lipopolysaccharide-treated neonatal pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
